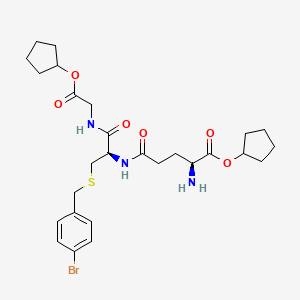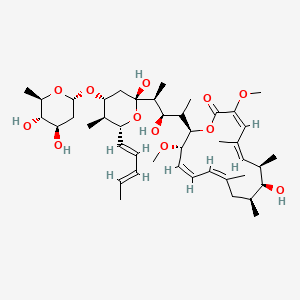
喹非那定
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
奎芬那丁具有广泛的科学研究应用,包括:
化学: 奎芬那丁在喹啉衍生物及其化学性质的研究中用作模型化合物。
生物学: 它用于与组胺受体及其在过敏反应中的作用相关的研究。
医学: 奎芬那丁正在研究其在治疗心律失常和其他组胺相关疾病方面的潜在用途。
工业: 该化合物用于开发新的抗组胺药和其他治疗剂。
作用机制
奎芬那丁通过竞争性阻断 H1 受体发挥作用,从而减少组胺对器官和系统的影響 . 此外,它激活二胺氧化酶,分解约 30% 的内源性组胺 . 这种双重机制解释了其在对其他抗组胺药不敏感的患者中有效的原因。 其结构中存在环状喹啉核心,以及二苯甲醇基与氮原子之间的距离,有助于其抗组胺活性 .
生化分析
Biochemical Properties
Quifenadine is a competitive blocker of H1 receptors . It reduces the effects of histamine on organs and systems by blocking these receptors . Additionally, it activates the diamine oxidase enzyme, which breaks down about 30% of endogenous histamine . This dual action makes Quifenadine effective in patients who are insensitive to other antihistamines .
Cellular Effects
Quifenadine has a significant impact on various types of cells and cellular processes. It reduces the toxic effect of histamine, eliminates or weakens its bronchoconstrictor effect, and its spasmodic effect on the smooth muscles of the intestines . Quifenadine also has a moderate antiserotonin and weak cholinolytic effect .
Molecular Mechanism
Quifenadine exerts its effects at the molecular level primarily through its interaction with H1 receptors and the diamine oxidase enzyme . By blocking H1 receptors, it reduces the effects of histamine on organs and systems . Its activation of the diamine oxidase enzyme leads to the breakdown of about 30% of endogenous histamine .
准备方法
合成路线和反应条件: 奎芬那丁是通过甲基喹啉-3-羧酸酯与苯基溴化镁之间的格氏反应合成,得到苯甲醇产物,产率约为29% . 反应条件通常涉及使用无水溶剂和受控温度环境,以确保生成所需的产物。
工业生产方法: 奎芬那丁的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应参数,包括温度、压力和溶剂纯度,以实现最终产品的较高产量和纯度。使用先进的纯化技术,如重结晶和色谱法,可以确保去除杂质和副产物。
化学反应分析
反应类型: 奎芬那丁经历各种化学反应,包括:
氧化: 奎芬那丁可以被氧化形成相应的喹啉衍生物。
还原: 还原反应可以将奎芬那丁转化为其还原形式,从而改变其药理特性。
取代: 奎芬那丁可以进行取代反应,其中官能团被其他基团取代,导致形成新的衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 在受控条件下,使用卤素和烷基化剂等试剂。
形成的主要产物: 这些反应形成的主要产物包括各种喹啉衍生物,其药理特性发生改变,可以进一步探索其潜在的治疗应用。
相似化合物的比较
奎芬那丁与其他类似化合物进行比较,例如:
苯海拉明: 奎芬那丁在抗组胺活性方面优于苯海拉明,作用持续时间也更长.
美喹他嗪: 这两种化合物共享相似的先体,但奎芬那丁具有不同的药理特性.
独特之处: 奎芬那丁的独特之处在于其双重作用机制,包括 H1 受体阻断和二胺氧化酶的激活,使其在对其他抗组胺药不敏感的患者中有效 .
类似化合物列表:
- 苯海拉明
- 美喹他嗪
- 氯苯那敏
- 氯雷他定
属性
CAS 编号 |
10447-39-9 |
|---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-2-yl(diphenyl)methanol |
InChI |
InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-16-11-13-21(19)14-12-16/h1-10,16,19,22H,11-15H2 |
InChI 键 |
JNZMANQLHCNXTA-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
规范 SMILES |
C1CN2CCC1CC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
外观 |
Solid powder |
| 10447-39-9 | |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
10447-38-8 (hydrochloride) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide](/img/structure/B1678570.png)

![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)
![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)

